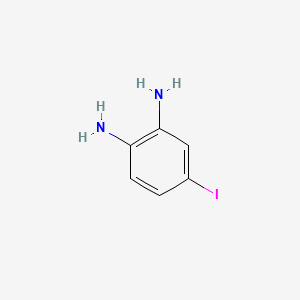
N-methyl-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H8F3NO2S . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 239.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The development and characterization of derivatives related to N-methyl-3-(trifluoromethyl)benzenesulfonamide have been extensively studied. For instance, novel derivatives have been synthesized for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results in preliminary evaluations, highlighting their significance in medicinal chemistry research (Ş. Küçükgüzel et al., 2013).
Environmental Analysis
In the environmental science domain, techniques have been developed for the efficient extraction and determination of benzenesulfonamide compounds from soil samples. This is crucial for monitoring emerging contaminants and understanding their impact on ecosystems (Andrea Speltini et al., 2016).
Biochemical Applications
Biochemically, this compound derivatives have been identified as novel inverse agonists for retinoic acid receptor-related orphan receptors (RORs), which play vital roles in regulating various physiological processes. This discovery opens new avenues for therapeutic intervention in metabolic and immune disorders (Naresh Kumar et al., 2010).
Photodynamic Therapy
The potential for photodynamic therapy applications has been highlighted through the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment (M. Pişkin et al., 2020).
Antimalarial Research
Research into antimalarial prototypes has led to the synthesis of new benzenesulfonamide derivatives, demonstrating the continued exploration of sulfonamide compounds in developing new therapeutic agents against malaria (N. Boechat et al., 2011).
Structural Analysis and Pharmacology
Studies on the structures and pharmacological activities of benzenesulfonamides, including their antibacterial and anti-enzymatic potentials, highlight the diversity of applications these compounds have in scientific research. This includes developing new antibacterial agents and exploring their roles in various biochemical pathways (S. Thamizharasi et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “4-Bromo-N-methyl-3-(trifluoromethyl)-benzenesulfonamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
N-methyl-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSVFJWWNNYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429164 |
Source


|
| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882423-09-8 |
Source


|
| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)
![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)







